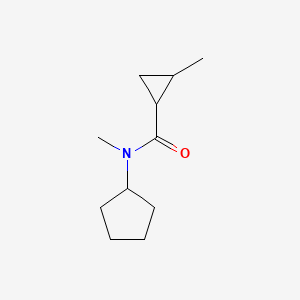
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been linked to a variety of neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has shown promise as a potential therapeutic agent for these conditions, as well as for substance abuse disorders and certain types of cancer.
Mecanismo De Acción
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide works by inhibiting GABA aminotransferase, the enzyme responsible for the degradation of GABA in the brain. By blocking this enzyme, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This mechanism of action is similar to that of existing antiepileptic drugs, such as valproic acid and vigabatrin.
Biochemical and Physiological Effects:
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability. This has been associated with a reduction in seizure activity, anxiety-like behavior, and depressive symptoms in preclinical models. N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of substance abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for GABA aminotransferase, its ability to increase GABA levels in the brain, and its similarity to existing antiepileptic drugs. However, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has some limitations, including its relatively short half-life and the need for frequent dosing in preclinical studies.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which could lead to improved therapeutic outcomes for neurological disorders. Another area of interest is the use of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide in combination with other drugs, such as benzodiazepines, to enhance its therapeutic effects. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide in humans, particularly for the treatment of epilepsy, anxiety, and substance abuse disorders.
Métodos De Síntesis
The synthesis of N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide involves the reaction of cyclopentylmagnesium bromide with 2,2-dimethylcyclopropanecarboxylic acid chloride, followed by the addition of ammonia to form the carboxamide. This method has been optimized for high yield and purity, and has been used to produce N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide on a large scale for preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been extensively studied in preclinical models of neurological disorders, including epilepsy, anxiety, and depression. In these studies, N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity, anxiety-like behavior, and depressive symptoms. N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide has also been shown to reduce drug-seeking behavior in animal models of substance abuse, suggesting a potential role in the treatment of addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-N,2-dimethylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8-7-10(8)11(13)12(2)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVXQPZOCJDSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N(C)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
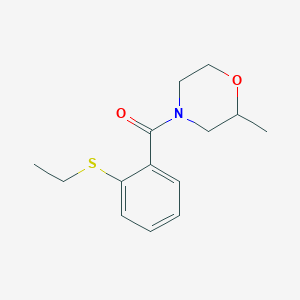
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
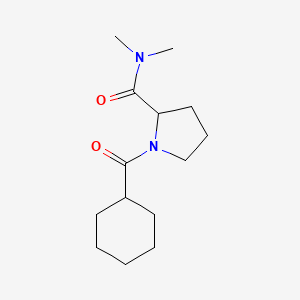
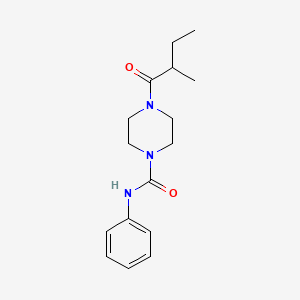
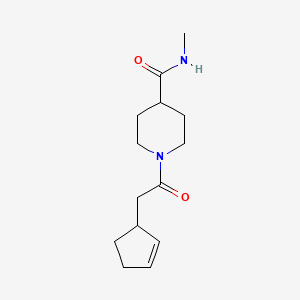

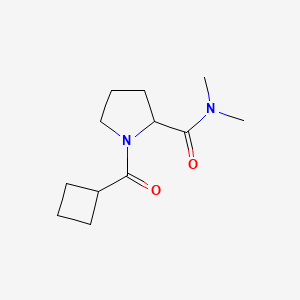
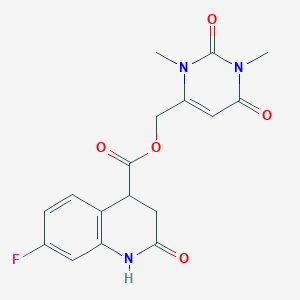

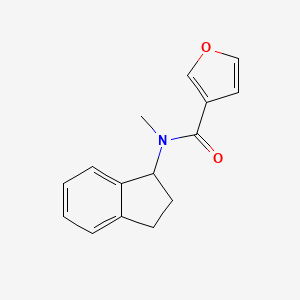
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)